molecular formula C17H18ClN5 B2524605 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine CAS No. 890947-80-5

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine

Cat. No.: B2524605
CAS No.: 890947-80-5
M. Wt: 327.82
InChI Key: JVPKVQJPHXIXRL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine involves several steps. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . This method involves the reaction of a pyrazolo[3,4-d]pyrimidine derivative with a suitable piperidine derivative under ultrasonic conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been investigated for its anticancer activity, with some derivatives demonstrating good to moderate activity against various cancer cell lines . Additionally, it has been studied as a potential CDK2 inhibitor, showing superior cytotoxic activities against certain cancer cell lines . The compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine can be compared with other similar compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their specific substituents and biological activities. The unique combination of the pyrazolo[3,4-d]pyrimidine and phenylpiperidine moieties in this compound contributes to its distinct pharmacological profile.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-12-4-3-7-22(10-12)16-15-9-21-23(17(15)20-11-19-16)14-6-2-5-13(18)8-14/h2,5-6,8-9,11-12H,3-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPKVQJPHXIXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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